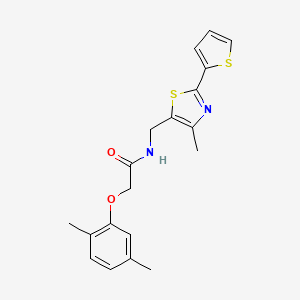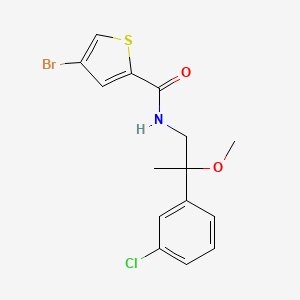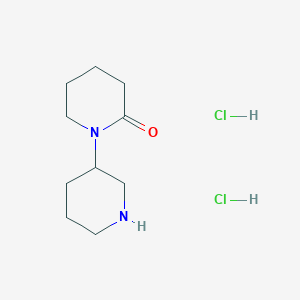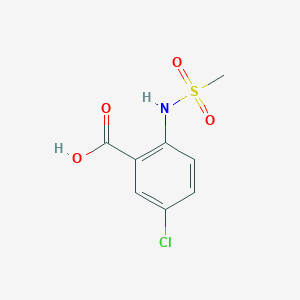
2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues, sharing structural similarities with the compound of interest due to the presence of a thiophene ring, have been synthesized and evaluated for their potential carcinogenicity. The study involved the synthesis of thiophene analogues of known carcinogens and their evaluation using in vitro assays, highlighting the importance of structural analogues in understanding the carcinogenic potential of aromatic compounds. This research underscores the relevance of studying specific chemical structures for their biological activity and potential health impacts (Ashby et al., 1978).
Acetamide and Formamide Derivatives: Toxicology Update
Another related area of study focuses on the toxicological evaluation of acetamide, formamide, and their derivatives, which are chemically related to the compound through the acetamide moiety. This comprehensive review provides updated information on the biological effects and environmental toxicology of these compounds, reflecting the continuous need to assess the safety and environmental impact of chemical substances (Kennedy, 2001).
AMPA Receptor Antagonists and Neurodegeneration
The research on AMPA receptor antagonists, which includes compounds with structural features similar to the query, demonstrates the potential therapeutic applications of these molecules in neurodegeneration, addiction, anxiety, and pain management. This area of study is particularly relevant for understanding how modifications to chemical structures can influence biological activity and therapeutic potential (Lea & Faden, 2006).
Antituberculosis Activity of Organotin Complexes
The antituberculosis activity of organotin complexes, which could be structurally related to the compound of interest through the use of organometallic chemistry, highlights the importance of exploring various chemical compounds for their potential antimicrobial properties. This review emphasizes the impact of structural diversity on biological activity, providing insights into the design of new antituberculosis agents (Iqbal et al., 2015).
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-12-6-7-13(2)15(9-12)23-11-18(22)20-10-17-14(3)21-19(25-17)16-5-4-8-24-16/h4-9H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBHYASLDMWMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)
![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)
![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)
![3-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2772400.png)
![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)




![(3-Fluoropyridin-4-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2772409.png)
![4-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2772411.png)
![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B2772413.png)